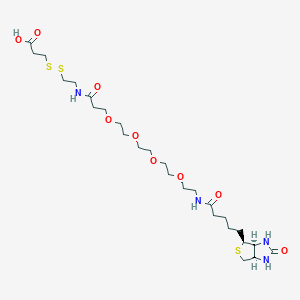
Biotin-PEG(4)-SS-COOH
Übersicht
Beschreibung
“Biotin-PEG(4)-SS-COOH” is a type of PEG linker that contains a biotin molecule attached with a PEG arm . Biotin-PEG linkers are widely used in detection, immobilization, targeting, labeling as well as nonradioactive purification . Biotin has strong binding affinity with avidin . The PEG spacer increases the hydrophilicity of the molecules .
Synthesis Analysis
A series of α-biotinylated poly (N-isopropylacrylamide) (PNIPAAm) block copolymers with different poly (ethylene glycol) (PEG) spacers were synthesized . Two approaches for ω-functionalization were tested, first, by the use of atom transfer radical polymerization (ATRP) and sequential monomer addition and second, by halogen end group modification with azides and subsequent copper catalyzed azide– alkyne cycloadditions .
Molecular Structure Analysis
The molecular weight of Biotin-PEG(4)-SS-COOH is 588.67 g/mol . It is a water-soluble, pegylated reagent for simple and efficient biotin labeling of antibodies, proteins, and other primary-amine containing molecules .
Chemical Reactions Analysis
The use of polyethylene glycol (PEG) as a safe and low-cost additive for the pharmaceutical and cosmetic industries is common practice . Over the last decade, the field of biopharmaceuticals has begun to use the process of covalently bonding PEG to their active peptides or proteins (PEGylation) to improve bioavailability and reduce immunogenicity .
Physical And Chemical Properties Analysis
The molecular weight of Biotin-PEG(4)-SS-COOH is 281.37 . Biotin and biotin derivatives bind with high affinity to both avidins and streptavidins . Biotin alkyne can be readily conjugated to many biomolecules through the well-known click chemistry .
Wissenschaftliche Forschungsanwendungen
Protein Labeling
Biotin-PEG(4)-SS-COOH can be used for protein labeling. It can biotinylate antibodies or other proteins for detection or purification using streptavidin probes or resins . This is particularly useful in various biological research and diagnostic applications.
Amine-Reactive
This compound reacts with primary amines (-NH2), such as the side-chain of lysines (K) or the amino-termini of polypeptides . This property allows it to form permanent amide bonds, making it a valuable tool in protein chemistry.
Pegylation
The spacer arm of Biotin-PEG(4)-SS-COOH contains a hydrophilic, 4-unit, polyethylene glycol (PEG) group . Pegylation imparts water solubility to the biotinylated molecule, helping to prevent aggregation of biotinylated antibodies stored in solution .
Long Reach
The spacer arm (total length added to target) is 29 angstroms . This reduces steric hindrance when binding to avidin molecules, enhancing the efficiency of biotin-streptavidin binding interactions.
Thiol-Reactive
Some similar compounds, like Iodoacetyl-PEG2-Biotin, are thiol-reactive . They react with sulfhydryls (-SH), such as the side-chain of cysteine ©. Although Biotin-PEG(4)-SS-COOH is not specifically mentioned, it’s possible that it shares this property.
Enhances Solubility
The pegylation imparts water solubility to the biotinylated molecule, helping to prevent aggregation of biotinylated antibodies stored in solution . This is particularly important in maintaining the stability and functionality of the biotinylated proteins.
Wirkmechanismus
Target of Action
Biotin-PEG(4)-SS-COOH primarily targets proteins, antibodies, and other primary-amine containing molecules . Biotin has a strong binding affinity with avidin, a protein produced in the oviducts of birds, reptiles, and amphibians . This interaction forms the basis for many biotechnological applications .
Mode of Action
Biotin-PEG(4)-SS-COOH interacts with its targets through a process called biotinylation . This involves the covalent attachment of biotin to the primary amines present in proteins and other biomolecules . The compound reacts specifically and efficiently with these primary amines at pH 7-9 to form covalent bonds .
Biochemical Pathways
The biotinylation process affects various biochemical pathways. Biotinylated proteins typically retain their biological activity because the biotin group is relatively small . An antibody conjugated with several biotin molecules can amplify signal, thereby increasing the sensitivity of many assays .
Pharmacokinetics
The pharmacokinetics of Biotin-PEG(4)-SS-COOH are influenced by its PEGylation. The hydrophilic polyethylene glycol (PEG) spacer arm imparts water solubility to the labeled molecule, thus reducing aggregation of labeled proteins stored in solution . This enhances the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, improving its bioavailability .
Result of Action
The result of Biotin-PEG(4)-SS-COOH’s action is the efficient labeling of antibodies, proteins, and other primary-amine containing molecules . This labeling increases solubility and eliminates aggregation of labeled molecules . The extended PEG4 spacer arm reduces steric hindrance for optimal streptavidin binding .
Action Environment
The action of Biotin-PEG(4)-SS-COOH is influenced by environmental factors such as pH and temperature . The compound reacts specifically and efficiently with primary amines at pH 7-9 . Furthermore, the bond formation between biotin and avidin is rapid and, once formed, is unaffected by most extremes of pH, organic solvents, and other denaturing agents .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[2-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethyldisulfanyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H46N4O9S3/c31-22(4-2-1-3-21-25-20(19-40-21)29-26(35)30-25)27-7-10-37-12-14-39-16-15-38-13-11-36-9-5-23(32)28-8-18-42-41-17-6-24(33)34/h20-21,25H,1-19H2,(H,27,31)(H,28,32)(H,33,34)(H2,29,30,35)/t20-,21-,25-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFNDTQMSDEJOG-WATLYSKOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCC(=O)O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCC(=O)O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H46N4O9S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biotin-PEG(4)-SS-COOH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(Methacryloyloxy)ethyl]-N,N-dimethylbutan-1-aminium Bis(trifluoromethanesulfonyl)imide](/img/structure/B6297070.png)
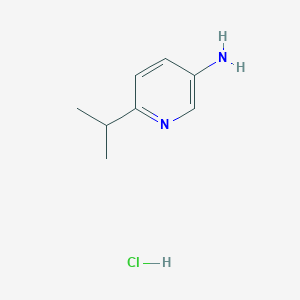

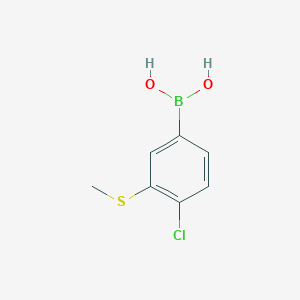
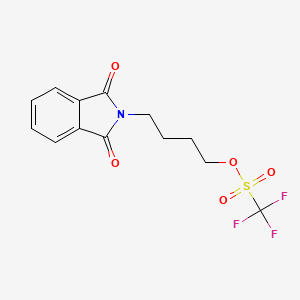

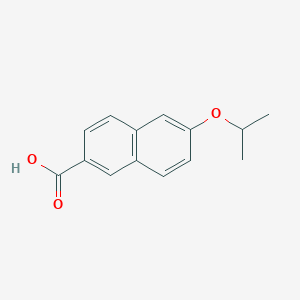
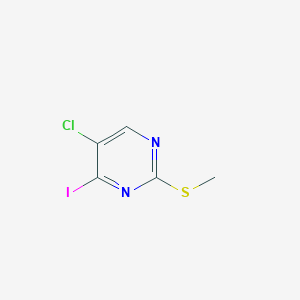
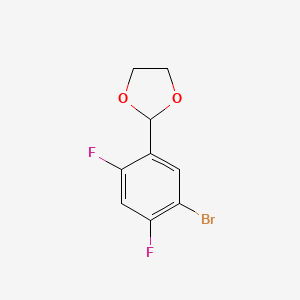
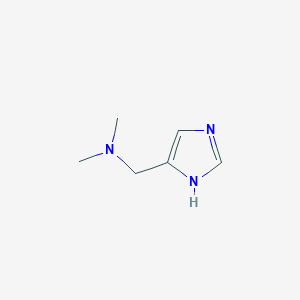

![tert-Butyl 7-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B6297172.png)
![2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol](/img/structure/B6297175.png)
